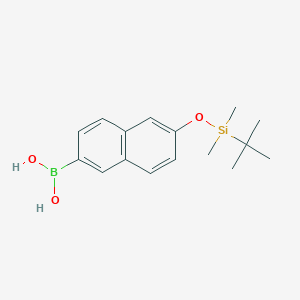

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is a boronic acid derivative with the molecular formula C16H23BO3Si and a molecular weight of 302.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilyloxy group, and a boronic acid moiety attached to a naphthalene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group on the naphthalene ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the tert-butyldimethylsilyloxy group.

Borylation: The protected naphthalene derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid moiety.

Industrial Production Methods

Industrial production of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Formed from oxidation of the boronic acid moiety.

Aplicaciones Científicas De Investigación

Organic Synthesis

Coupling Reactions:

The primary application of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the boronic acid functional group allows it to react with aryl halides under palladium-catalyzed conditions, facilitating the formation of complex organic molecules.

Reagent in Chemical Transformations:

This compound serves as a reagent in various chemical transformations due to its ability to form reversible covalent bonds with diols. This property is particularly useful in medicinal chemistry and materials science, where selective functionalization of organic substrates is required.

Stability and Solubility

The t-butyldimethylsilyloxy group attached to the naphthalene structure enhances the compound's solubility and stability compared to simpler boronic acids. This characteristic is crucial when working under different reaction conditions, such as varying solvent systems (water or organic solvents) and temperatures. The stability provided by the silyloxy group also helps minimize side reactions during synthesis.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid in various applications:

- Study on Biaryl Synthesis: A research article demonstrated that using this compound in Suzuki coupling reactions yielded biaryl compounds with high efficiency (up to 99% yield) when optimized under inert atmospheric conditions and specific solvent choices .

- Pharmaceutical Applications: In medicinal chemistry, this compound has been employed to synthesize novel drug candidates by facilitating complex molecular architectures through efficient coupling strategies .

Comparison with Other Boronic Acids

| Property | 6-T-Butyldimethylsilyloxy-2-Naphthaleneboronic Acid | Other Boronic Acids |

|---|---|---|

| Stability | High due to silyloxy group | Variable |

| Solubility | Enhanced | Often limited |

| Yield in Suzuki Coupling | Up to 99% | Generally lower |

| Reaction Conditions | Inert atmosphere preferred | Less stringent |

Mecanismo De Acción

The mechanism of action of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The tert-butyldimethylsilyloxy group provides stability to the molecule and can be selectively removed or substituted as needed.

Comparación Con Compuestos Similares

Similar Compounds

2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid: Similar structure but with different positioning of functional groups.

Phenylboronic Acid: Lacks the naphthalene and silyloxy groups, making it less versatile in certain reactions.

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Another boronic acid derivative with different protective groups.

Uniqueness

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is unique due to its combination of a boronic acid moiety with a tert-butyldimethylsilyloxy group on a naphthalene ring. This structure provides both stability and reactivity, making it highly valuable in various synthetic applications.

Actividad Biológica

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid (CAS Number: 179942-45-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene moiety and a tert-butyldimethylsilyloxy group. The biological activity of this compound is primarily investigated in the context of antimicrobial properties, cytotoxicity, and its role as a building block in drug synthesis.

- Molecular Formula : C16H23BO3Si

- Molecular Weight : 302.25 g/mol

- Purity : Typically ≥95% for research applications

Biological Activity Overview

The biological activity of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid has been explored in various studies, highlighting its potential as an antimicrobial agent and its cytotoxic effects on certain cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Organism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |

| Escherichia coli | 6.3 | Benzylpenicillin | 18.75 |

These results suggest that 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid could be a promising candidate for further development as an antimicrobial agent, particularly against resistant strains of bacteria.

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has demonstrated cytotoxic effects in various assays. For example, it was tested against the marine crustacean Artemia salina, where it exhibited notable cytotoxicity.

| Compound | LC50 (µg/mL) |

|---|---|

| 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid | >1000 |

| Reference Compound (e.g., Betulonic Acid) | 88.7 |

The high LC50 value indicates that while the compound possesses cytotoxic properties, it may also exhibit a favorable safety profile at lower concentrations.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in Molecules detailed the synthesis of various naphthalene boronic acid derivatives, including 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid. The results indicated pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, establishing its potential as an effective antibacterial agent .

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects against Artemia salina, the compound displayed significant activity, suggesting that it may influence cellular mechanisms leading to apoptosis or necrosis in susceptible organisms .

- Application in Drug Synthesis : This boronic acid derivative is also noted for its utility in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules for pharmaceutical applications . Its ability to form stable complexes with various substrates enhances its relevance in medicinal chemistry.

Propiedades

Número CAS |

179942-45-1 |

|---|---|

Fórmula molecular |

C16H22BO3Si |

Peso molecular |

301.2 g/mol |

Nombre IUPAC |

[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid |

InChI |

InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3 |

Clave InChI |

PPBKORVDTDHNSD-UHFFFAOYSA-N |

SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |

SMILES canónico |

B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.